1,3-Benzodioxole, 2-(2-propenyloxy)- is an organic compound characterized by its unique structure and chemical properties. It belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agriculture. This compound features a methylenedioxy functional group, which contributes to its reactivity and potential therapeutic effects. The molecular formula for this compound is C₉H₈O₃, indicating it contains nine carbon atoms, eight hydrogen atoms, and three oxygen atoms.
1,3-Benzodioxole, 2-(2-propenyloxy)- is typically synthesized from catechol and various halomethanes or through condensation reactions involving carbonyl compounds. It falls under the category of heterocyclic compounds due to the presence of a benzene ring fused with a dioxole structure. This classification highlights its significance in organic chemistry and its potential utility in medicinal chemistry.
Several synthetic methods have been developed for the preparation of 1,3-benzodioxole derivatives, including 1,3-benzodioxole, 2-(2-propenyloxy)-.
The molecular structure of 1,3-benzodioxole, 2-(2-propenyloxy)- features a benzene ring fused with two oxygen-containing dioxole moieties. The propenyloxy group introduces additional reactivity due to the presence of a double bond.
1,3-Benzodioxole derivatives participate in various chemical reactions due to their functional groups:
The reactivity is influenced by substituents on the aromatic ring and the nature of the functional groups present. For instance, electron-withdrawing groups enhance electrophilicity while electron-donating groups can stabilize the carbocation intermediates formed during reactions.
The mechanism of action for compounds like 1,3-benzodioxole, 2-(2-propenyloxy)- often involves interaction with biological targets such as enzymes or receptors:
1,3-Benzodioxole, 2-(2-propenyloxy)- has several scientific uses:
1,3-Benzodioxole derivatives represent a significant class of heterocyclic compounds characterized by a benzene ring fused to a 1,3-dioxole ring. This core structure, often termed methylenedioxybenzene, imparts unique electronic and steric properties that enhance molecular interactions with biological targets. The 2-(2-propenyloxy)-1,3-benzodioxole variant features an allyl ether substituent, optimizing its reactivity and bioactivity profile. These derivatives serve as privileged scaffolds in medicinal chemistry due to their metabolic stability and versatility in chemical modifications, enabling the development of compounds with targeted biological effects [2] [4] [7].
The compound 2-(2-propenyloxy)-1,3-benzodioxole is systematically named under IUPAC conventions as 5-(prop-2-en-1-yloxy)-1,3-benzodioxole, indicating substitution at the 5-position of the benzodioxole core. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.19 g/mol. Structurally, it consists of:
Table 1: Nomenclature and Structural Descriptors of 2-(2-Propenyloxy)-1,3-Benzodioxole
Classification | Identifier |
---|---|
IUPAC Name | 5-(Prop-2-en-1-yloxy)-1,3-benzodioxole |
CAS Registry Number | Not specified in sources |
Molecular Formula | C₁₀H₁₀O₃ |
Key Functional Groups | Methylenedioxy (–O–CH₂–O–), allyl ether |
Substitution Pattern | C5-alkoxy substitution on benzodioxole |
The methylenedioxy group elevates electron density at C5/C6, facilitating electrophilic substitutions. The allyl ether’s unsaturated bond enables Michael additions or metabolic transformations, which can be exploited in prodrug designs [2] [6] [7].
The development of 2-(2-propenyloxy)-1,3-benzodioxole emerged from structure-activity relationship (SAR) studies on natural benzodioxoles like safrole and myristicin. Early research identified the benzodioxole nucleus as a pharmacophore in tubulin polymerization inhibitors (e.g., podophyllotoxin) and cytochrome P450 (CYP) inhibitors [1] [4] [7].
Significant milestones include:
Synthetically, this compound is typically prepared through Williamson ether synthesis: reacting sesamol (3,4-methylenedioxyphenol) with allyl bromide under basic conditions. Alternatively, direct allylation of catechol followed by methylenedioxy ring closure offers an efficient route [6] [7].
2-(2-Propenyloxy)-1,3-benzodioxole is a strategic intermediate in designing bioactive molecules. Its significance stems from three key attributes:
Benzodioxole derivatives disrupt microtubule assembly by binding at the colchicine site of β-tubulin. The allyl ether chain enhances hydrophobic interactions within the binding pocket, as demonstrated in derivatives like YL201, which exhibited IC₅₀ = 4.92 µM against MDA-MB-231 breast cancer cells. Molecular docking confirms the allyl group’s van der Waals contacts with Leu248 and Ala316 residues [2] [4].
Table 2: Biological Activities of Benzodioxole Derivatives with Aliphatic Side Chains
Compound | Biological Target | Activity (IC₅₀) | Cancer Cell Line |
---|---|---|---|
YL201 | VEGFR-2/tubulin | 4.92 ± 1.09 µM | MDA-MB-231 |
MAZ2 (arsenical conjugate) | Thioredoxin reductase | <1 µM | Molm-13, NB4, HeLa, 4T1 |
3b (aryl acetate) | COX-1/COX-2 | 1.12 µM (COX-1), 1.3 µM (COX-2) | In vitro enzyme assay |
The methylenedioxy group forms metabolic complexes with CYP heme iron, inhibiting enzyme activity. This property prolongs the half-life of co-administered drugs and enhances the bioavailability of benzodioxole-based agents. In arsenical conjugates like MAZ2, the intact benzodioxole ring reduced systemic clearance by 67% in murine models, amplifying antitumor efficacy [6] [7].
The allyl ether’s reactivity enables its incorporation into ionic liquids (ILs) for improved drug delivery. For example, 1,3-benzodioxole-based ILs with trifluoromethanesulfonate anions demonstrated enhanced solubility and tubulin-inhibiting activity. The electron-donating allyloxy group further stabilizes cation-anion interactions in ILs, facilitating membrane penetration [4].
Table 3: Chemical Applications of 2-(2-Propenyloxy)-1,3-Benzodioxole Derivatives
Application Domain | Role of Allyl Ether Group | Outcome |
---|---|---|
Anticancer Arsenicals | Metabolic stability via CYP inhibition | Extended blood residence time (t₁/₂ > 48 h) |
Ionic Liquid Formulations | Hydrogen-bond acceptor capacity | Enhanced solubility and cellular uptake |
COX Inhibitors | Hydrophobic pharmacophore | Improved COX-1/COX-2 selectivity |
In COX inhibition, derivatives like 3b (containing ortho-iodo substitutions) showed IC₅₀ = 1.12 µM (COX-1) and 1.3 µM (COX-2), outperforming ketoprofen. The allyl ether’s hydrophobic bulk likely optimizes binding in the COX hydrophobic channel [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1